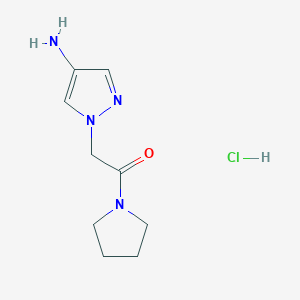![molecular formula C13H23Cl2N3 B1402489 Dimethyl-(6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-amine dihydrochloride CAS No. 1361114-80-8](/img/structure/B1402489.png)
Dimethyl-(6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-amine dihydrochloride
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure . The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule .
Synthesis Analysis
Synthesis analysis involves understanding the methods and steps used to create the compound. This can include various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. These properties can give important information about the compound’s behavior under different conditions .Applications De Recherche Scientifique
Photochemical Dimerization
Dimethyl-(6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-amine dihydrochloride is involved in photochemical dimerization processes. Ultraviolet irradiation of related aminopyridines in hydrochloric acid solutions results in the formation of 1,4-dimers. This dimerization is significant due to its unusual chemical and physical properties, which are discussed extensively in research (Taylor & Kan, 1963).
Organometallic Complexes
The compound is used in the formation of organometallic complexes. For example, the reaction of certain aminopyridines with chromium complexes leads to the formation of unique organometallic structures. These processes, including reductive alkylation and oxidative addition, are crucial in the synthesis of chromium methyl complexes (Noor, Schwarz, & Kempe, 2015).
Methylation of Triazines
The compound plays a role in the methylation of triazines. The reaction of dimethyl-(6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-amine dihydrochloride with other compounds can lead to the formation of various methylated products, a process that has been studied using carbon-13 nuclear magnetic resonance spectroscopy (Jacobsen & Jonge, 1987).
Reactivity with Nitrogen Nucleophiles
The compound exhibits significant reactivity with nitrogen nucleophiles. This includes reactions with various primary and secondary amines, leading to the formation of highly functionalized pyridines. These reactions are important for understanding the regiochemistry of dealkylations and the overall chemical behavior of the compound (Schmidt, Namyslo, & Mordhorst, 2006).
Catalysis and Polymerization
The compound is also involved in catalysis, particularly in polymerization processes. The use of similar aminopyridines as ligands in catalyst systems has shown significant efficiency in polymer synthesis. For instance, aminopyridine/Cu(I) catalyst systems have been found extremely efficient in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), a process that highlights the utility of the compound in polymer chemistry (Kim et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N,N,2-trimethyl-6-piperidin-3-ylpyridin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-10-7-12(16(2)3)8-13(15-10)11-5-4-6-14-9-11;;/h7-8,11,14H,4-6,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULRUQYMSYKFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCNC2)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)

![4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402409.png)
![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)

![4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402418.png)

![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)
![[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride](/img/structure/B1402423.png)
![[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402424.png)
![1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride](/img/structure/B1402427.png)